2-Ethylacrylonitrile
Overview
Description
2-Ethylacrylonitrile is a chemical compound that can be synthesized through various chemical reactions. While the provided papers do not directly describe 2-Ethylacrylonitrile, they offer insights into the behavior of acrylonitrile (AN) in different chemical environments, which can be extrapolated to understand the properties and reactions of substituted acrylonitriles like 2-Ethylacrylonitrile.
Synthesis Analysis
The synthesis of related compounds to 2-Ethylacrylonitrile involves the polymerization of acrylonitrile. For instance, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at elevated temperatures, suggesting that substituted acrylonitriles might also undergo similar polymerization reactions under the right conditions . Additionally, the synthesis of 2-ethylacrylic acid from diethyl malonate involves ethylation and hydrolysis-acidification steps, which could be relevant for synthesizing the ethyl-substituted acrylonitrile .
Molecular Structure Analysis
The molecular structure of acrylonitrile and its derivatives can be complex, as evidenced by the use of 2D NMR analysis to understand the copolymerization of acrylonitrile with other monomers . This suggests that the molecular structure of 2-Ethylacrylonitrile would also require sophisticated analytical techniques to fully characterize.
Chemical Reactions Analysis
Acrylonitrile participates in various chemical reactions, including [3+2] cycloaddition reactions , coordination-insertion reactions with palladium complexes , and copolymerization with ethylene . These studies indicate that 2-Ethylacrylonitrile could potentially engage in similar reactions, with its ethyl group influencing the reactivity and outcome of these processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylonitrile copolymers can be influenced by the incorporation of different monomers and additives. For example, the presence of ethylene carbonate affects the decomposition temperature and crystallinity of acrylonitrile-methyl acrylate copolymers . This implies that the physical properties of 2-Ethylacrylonitrile would also be affected by its molecular structure and the presence of substituents.
Scientific Research Applications
Flame Retardance in Polymers
- Combustion Behaviors of Modified Polymers: Chemical modification of polyacrylonitrile (PAN) with P- and N-containing groups significantly enhances flame retardance compared to unmodified PAN. The degradation of phosphonate ester groups in modified polymers contributes to increased char production, inhibiting combustion processes (Joseph & Tretsiakova-McNally, 2012).
Industrial Safety and Exposure
- Biomarkers in Occupational Medicine: In an industrial setting where ethylene oxide and propylene oxide are used, hemoglobin adducts can serve as biomarkers for internal exposure assessment. The study also considers acrylonitrile and acrylamide levels, primarily influenced by smoking and diet (Schettgen et al., 2002).
Polymer Synthesis and Characteristics
- Copolymerization and Degradation Kinetics: Amino ethyl-2-methyl propenoate was used to successfully copolymerize with acrylonitrile, showing changes in apparent activation energy of degradation depending on the solvent mixture and copolymerization temperature (Hou et al., 2006).
Medical Applications
- Histopathological Effects of Tissue Adhesive: Ethyl 2-cyanoacrylate glue, used as a tissue adhesive in cardiovascular and thoracic surgery, showed no significant histopathological difference compared to conventional sutures, suggesting its safety and efficacy in surgical applications (Kaplan et al., 2004).
Catalysis and Chemical Reactions
- Catalyzed Polymerization: Various types of acrylonitrile-containing polymers were successfully produced through metal-catalyzed living radical polymerization and nitroxide-mediated free-radical polymerization routes (Ilhanli et al., 2006).
Environmental Applications
- Renewable Acrylonitrile Production: A process for renewable acrylonitrile production uses ethyl 3-hydroxypropanoate, sourced from sugars, and catalyzed by inexpensive titanium dioxide, avoiding cyanide by-products and improving process safety (Karp et al., 2017).
Textile Industry
- Acrylonitrile in Textile Manufacturing: Acrylonitrile's role in the textile industry, particularly in reactions with cellulose, starch, and wool, and its use in producing acrylic fibers, is significant (Macgregor, 2008).
Safety And Hazards
properties
IUPAC Name |
2-methylidenebutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-3-5(2)4-6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVONJMOVBKMLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylacrylonitrile | |
CAS RN |
1647-11-6 | |
Record name | 2-Ethylacrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ETHYLACRYLONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7302D17F4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.